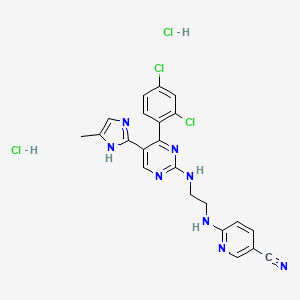

Laduviglusib dihydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

2109414-84-6 |

|---|---|

Molekularformel |

C22H20Cl4N8 |

Molekulargewicht |

538.3 g/mol |

IUPAC-Name |

6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride |

InChI |

InChI=1S/C22H18Cl2N8.2ClH/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19;;/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32);2*1H |

InChI-Schlüssel |

OOMHEMQQCHEWDS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N.Cl.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Laduviglusib Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laduviglusib dihydrochloride (B599025), also known as CHIR-99021, is a potent and highly selective small molecule inhibitor of Glycogen (B147801) Synthase Kinase 3 (GSK-3). By targeting both GSK-3α and GSK-3β isoforms, Laduviglusib modulates a variety of critical cellular processes. Its primary mechanism of action involves the activation of the canonical Wnt/β-catenin signaling pathway, a crucial regulator of embryonic development, tissue homeostasis, and cell fate. This technical guide provides an in-depth exploration of the molecular mechanism of Laduviglusib, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Core Mechanism of Action: GSK-3 Inhibition

Laduviglusib is an ATP-competitive inhibitor of GSK-3, demonstrating high potency and selectivity for both GSK-3α and GSK-3β isoforms.[1][2] This inhibition is the cornerstone of its biological activity. GSK-3 is a constitutively active serine/threonine kinase that plays a pivotal role in numerous signaling pathways by phosphorylating a wide array of substrates, thereby regulating their activity and stability.

Molecular Interaction

Laduviglusib binds to the ATP-binding pocket of GSK-3, preventing the transfer of a phosphate (B84403) group from ATP to its substrates. This competitive inhibition effectively blocks the downstream signaling cascades mediated by GSK-3.

Quantitative Inhibition Data

The inhibitory potency of Laduviglusib against GSK-3 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values highlight its potent activity.

| Target | IC50 (nM) | Assay Type | Reference |

| GSK-3β | 6.7 | Cell-free kinase assay | [3][4] |

| GSK-3α | 10 | Cell-free kinase assay | [3][4] |

Selectivity Profile

A critical feature of Laduviglusib is its high selectivity for GSK-3 over other kinases, which minimizes off-target effects.

| Kinase | Selectivity vs. GSK-3 | Reference |

| CDC2 | >500-fold | [4] |

| ERK2 | >500-fold | [4] |

| Other Protein Kinases | 5,000-10,000-fold | [3] |

Activation of the Wnt/β-catenin Signaling Pathway

The most well-characterized downstream effect of GSK-3 inhibition by Laduviglusib is the activation of the canonical Wnt/β-catenin signaling pathway.[5][6][7]

Pathway Overview

In the absence of a Wnt signal ("Off-State"), a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), and GSK-3β phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

Upon Wnt ligand binding to its receptor Frizzled (FZD) and co-receptor LRP5/6, the destruction complex is recruited to the plasma membrane and inactivated. This prevents the phosphorylation and degradation of β-catenin.

Laduviglusib's Role in Wnt/β-catenin Signaling

Laduviglusib mimics the Wnt "On-State" by directly inhibiting GSK-3β. This inhibition prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm. The accumulated β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes.[8]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the mechanism of action of Laduviglusib.

GSK-3β Kinase Assay (In Vitro)

This assay quantifies the enzymatic activity of GSK-3β and the inhibitory effect of Laduviglusib.

Principle: A purified, active GSK-3β enzyme is incubated with a specific peptide substrate and ATP. The amount of phosphorylated substrate is then measured, often using luminescence-based methods that quantify the amount of ATP consumed (ADP produced).

General Protocol:

-

Reaction Setup: In a microplate, combine purified recombinant GSK-3β enzyme, a specific peptide substrate (e.g., a derivative of glycogen synthase), and kinase assay buffer.

-

Inhibitor Addition: Add varying concentrations of Laduviglusib (or a vehicle control) to the reaction wells.

-

Initiation: Start the kinase reaction by adding a defined concentration of ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes).

-

Detection: Stop the reaction and add a detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of remaining ATP, which is inversely proportional to the kinase activity.

-

Data Analysis: Measure the luminescence and calculate the IC50 value of Laduviglusib by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for β-catenin Accumulation (Cell-based)

This technique is used to detect the stabilization and increased levels of β-catenin in cells treated with Laduviglusib.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific for β-catenin.

General Protocol:

-

Cell Culture and Treatment: Culture the desired cell line and treat with various concentrations of Laduviglusib for a specified time.

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE: Separate the protein lysates by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for β-catenin.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the intensity of the β-catenin band in Laduviglusib-treated samples compared to the control indicates protein accumulation.

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the effect of Laduviglusib on cell proliferation and cytotoxicity.[9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

General Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a specific density.

-

Compound Treatment: Treat the cells with a range of Laduviglusib concentrations.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Preclinical and Clinical Research Insights

Neurodegenerative Diseases

GSK-3β is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease.[10] Hyperactivation of GSK-3β is linked to the hyperphosphorylation of tau protein, a key component of neurofibrillary tangles in Alzheimer's disease. By inhibiting GSK-3β, Laduviglusib has shown potential in preclinical models to reduce tau phosphorylation.[10]

Preclinical studies in animal models of Alzheimer's and Parkinson's diseases have indicated that Laduviglusib treatment can lead to improved cognitive function, reduced neuroinflammation, and decreased neuronal death.[10]

Clinical Trials

Laduviglusib has undergone Phase I clinical trials to assess its safety, tolerability, and pharmacokinetic profile in humans.[10] These early-stage trials are crucial for determining the feasibility of further development for various therapeutic indications. The results of these trials will guide future studies on efficacy in patient populations.

Conclusion

Laduviglusib dihydrochloride is a potent and selective inhibitor of GSK-3α and GSK-3β. Its primary mechanism of action involves the activation of the canonical Wnt/β-catenin signaling pathway through the stabilization of β-catenin. This activity, coupled with its favorable selectivity profile, makes Laduviglusib a valuable research tool for studying GSK-3 and Wnt signaling in various biological contexts. Furthermore, its potential to modulate pathways implicated in neurodegenerative diseases has positioned it as a compound of interest for further clinical investigation. This technical guide provides a foundational understanding of Laduviglusib's mechanism of action to support ongoing and future research and development efforts.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. laduviglusib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In ovo injection of CHIR-99021 promotes feather follicles development via activating Wnt/β-catenin signaling pathway during chick embryonic period - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]

- 7. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Effect of CHIR 99021, a Glycogen Synthase Kinase-3β Inhibitor, on Transforming Growth Factor β-Induced Tenon Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. faieafrikanart.com [faieafrikanart.com]

Unraveling the Core Function of Laduviglusib Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Laduviglusib dihydrochloride (B599025), also known as CHIR-99021, is a potent and highly selective, ATP-competitive inhibitor of glycogen (B147801) synthase kinase-3 (GSK-3), with significant implications for various cellular signaling pathways. This technical guide provides an in-depth exploration of its primary function, mechanism of action, and its role in modulating critical biological processes.

Core Function: Potent and Selective GSK-3 Inhibition

Laduviglusib is a small organic molecule that functions as a powerful inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[1][2] It exhibits high selectivity for GSK-3 over other kinases, making it a valuable tool for studying GSK-3-mediated cellular events.[3][4] The inhibitory activity of Laduviglusib is concentration-dependent, with reported IC50 values in the nanomolar range, highlighting its potency.[3][4][5][6][7][8][9][10]

Mechanism of Action: Activation of the Wnt/β-catenin Signaling Pathway

The primary mechanism through which Laduviglusib exerts its effects is by activating the canonical Wnt/β-catenin signaling pathway.[1][3][6][11] In the absence of a Wnt signal, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[12] By inhibiting GSK-3, Laduviglusib prevents the phosphorylation of β-catenin.[13] This leads to the stabilization and accumulation of β-catenin in the cytoplasm.[8][13] Subsequently, β-catenin translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to regulate the expression of Wnt target genes.[11] This activation of Wnt signaling influences a wide array of cellular processes, including cell proliferation, differentiation, and migration.[11][12]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of Laduviglusib dihydrochloride from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of Laduviglusib

| Target | IC50 Value | Notes | Reference(s) |

| GSK-3β | 6.7 nM | Cell-free assay | [3][4][5][7][8][9][10][13] |

| GSK-3α | 10 nM | Cell-free assay | [3][4][5][7][8][9][10][13] |

| cdc2 | 8800 nM | Demonstrates >500-fold selectivity for GSK-3 | [3][8] |

| ERK2 | >500-fold less potent than GSK-3 | Demonstrates high selectivity | [3][4][6][9][10] |

| ES-D3 cells | 4.9 µM | Cell viability after 3 days | [3][7] |

| Preadipocyte differentiation | 0.3 µM | Inhibition of differentiation | [13] |

Table 2: In Vivo Effects of Laduviglusib

| Experimental Model | Dosage | Effect | Reference(s) |

| Rodent model of type 2 diabetes | 30 mg/kg (p.o.) | Rapidly lowered plasma glucose | [3][4][8][13] |

| ZDF rats | 16 mg/kg (p.o.) | 14% reduction in plasma glucose | [4][8][13] |

| ZDF rats | 48 mg/kg (p.o.) | 33% reduction in plasma glucose | [4][8][13] |

| Mice | 2 mg/kg (i.p.) | Protection against radiation-induced lethal GI injury | [3] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism and application of Laduviglusib, the following diagrams visualize the key signaling pathway and a typical experimental workflow.

Caption: Wnt signaling pathway modulation by Laduviglusib.

Caption: A typical in vitro experimental workflow using Laduviglusib.

Detailed Experimental Protocols

The following are representative methodologies for key experiments cited in the literature to assess the function of Laduviglusib.

Cell Viability Assay

-

Cell Line: ES-D3 mouse embryonic stem cells.[3]

-

Methodology:

-

Seed ES-D3 cells in appropriate culture plates and allow them to adhere.

-

Treat the cells with varying concentrations of Laduviglusib (e.g., 1-10 μM) or a vehicle control (e.g., DMSO).[3]

-

Incubate the cells for a specified duration (e.g., 3 days).[3]

-

Assess cell viability using a standard method such as the Cell Counting Kit-8 (CCK-8) or MTT assay, following the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to the control.

-

Western Blotting for Wnt Pathway Activation

-

Cell Line: ES-D3 or ES-CCE cells.[3]

-

Methodology:

-

Culture cells to a suitable confluency.

-

Treat cells with Laduviglusib (e.g., 5 μM) for a specified time (e.g., 48 hours) to induce Wnt pathway activation.[3]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against β-catenin, phosphorylated GSK-3, total GSK-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Glucose Metabolism Study

-

Animal Model: A rodent model of type 2 diabetes (e.g., ZDF rats).[4][8][13]

-

Methodology:

-

Acclimate the animals to the experimental conditions.

-

Administer Laduviglusib orally (p.o.) at a specific dose (e.g., 30 mg/kg).[4][8][13]

-

Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 3, 4 hours).

-

Measure plasma glucose levels using a glucose meter.

-

In some protocols, an oral glucose tolerance test (OGTT) may be performed one hour after Laduviglusib administration.[4][13]

-

Monitor plasma insulin (B600854) levels to ensure they remain at or below control levels.[4][13]

-

Conclusion

This compound is a highly specific and potent inhibitor of GSK-3α and GSK-3β. Its primary function is to activate the canonical Wnt/β-catenin signaling pathway through the stabilization of β-catenin. This mechanism of action has been leveraged in a variety of in vitro and in vivo studies to investigate the roles of GSK-3 and Wnt signaling in diverse biological processes, including stem cell self-renewal, metabolism, and development. The detailed data and protocols provided in this guide serve as a comprehensive resource for researchers and professionals in the field of drug development.

References

- 1. laduviglusib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. laduviglusib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. universalbiologicals.com [universalbiologicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Laduviglusib | CHIR99021 trihydrochloride | GSK-3α/β (glycogen synthase kinase 3α/β) inhibitor | CAS 1782235-14-6 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]

- 8. Laduviglusib | CHIR99021 | GSK-3α/β inhibitor | Wnt/β-catenin activator | inducer of autophagy | CAS 252917-06-9 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Wnt signaling aberrant activation drives ameloblastoma invasion and recurrence: bioinformatics and in vitro insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. selleckchem.com [selleckchem.com]

The Genesis of a Potent Wnt Activator: An In-Depth Technical Guide to the Discovery and History of CHIR-99021, a GSK-3 Inhibitor

Emeryville, CA - In the landscape of molecular biology and drug discovery, the development of highly selective kinase inhibitors remains a pivotal achievement. Among these, CHIR-99021 has emerged as a cornerstone tool for researchers, particularly in the fields of stem cell biology, regenerative medicine, and cancer research. This aminopyrimidine derivative is celebrated for its potent and highly specific inhibition of Glycogen (B147801) Synthase Kinase 3 (GSK-3), a serine/threonine kinase deeply implicated in a multitude of cellular signaling pathways. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental protocols associated with CHIR-99021, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

CHIR-99021, also known as CT99021, was developed by scientists at Chiron Corporation. The primary goal was to create a highly selective and potent inhibitor of GSK-3 to investigate its role in various cellular processes and as a potential therapeutic target. GSK-3, first identified in 1980 for its role in regulating glycogen synthase, was later understood to be a critical component of numerous signaling pathways, including the Wnt/β-catenin and insulin (B600854) signaling pathways.[1] Dysregulation of GSK-3 activity has been linked to a variety of diseases, including type 2 diabetes, Alzheimer's disease, bipolar disorder, and cancer.[1][2]

The development of CHIR-99021 represented a significant advancement over earlier, less selective GSK-3 inhibitors. Its exceptional potency and selectivity allowed for more precise dissection of GSK-3's functions, minimizing off-target effects that could confound experimental results.[3]

Mechanism of Action: A Focus on Wnt/β-Catenin Signaling

CHIR-99021 functions as an ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[4] Its primary and most studied mechanism of action is the activation of the canonical Wnt/β-catenin signaling pathway.[2]

In the absence of a Wnt ligand (the "off" state), GSK-3 is a key component of a "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). This complex phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. This keeps cytoplasmic levels of β-catenin low, and Wnt target genes are not transcribed.

When CHIR-99021 is introduced, it binds to the ATP-binding pocket of GSK-3, inhibiting its kinase activity. This disruption of the destruction complex prevents the phosphorylation of β-catenin. As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus. There, it partners with T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, which are involved in cell proliferation, differentiation, and fate decisions.[2][5]

Quantitative Data Summary

CHIR-99021 exhibits high potency and selectivity for GSK-3 isoforms. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Potency of CHIR-99021

| Target | IC50 (nM) | Ki (nM) | Assay Type | Reference(s) |

| GSK-3α | 10 | - | Cell-free kinase assay | [1][3] |

| GSK-3β | 6.7 | 9.8 | Cell-free kinase assay | [1][3][6] |

Table 2: Selectivity Profile of CHIR-99021

| Kinase/Receptor/Enzyme | Selectivity (Fold difference vs. GSK-3) | Reference(s) |

| Closely related kinases (e.g., CDK2, ERK2) | >500 | [1][3] |

| Other protein kinases | 5,000-10,000 | [3] |

| Pharmacologically relevant receptors (22 tested) | Kd > 4 µM | [3][5] |

| Non-kinase enzymes (23 tested) | Ki > 8 µM | [3][5] |

Table 3: Cellular Activity of CHIR-99021

| Cell Line/System | EC50 (µM) | Endpoint Measured | Reference(s) |

| Mouse Embryonic Stem Cells (ES-D3) | 3.19 | Brachyury-positive cell differentiation | [7] |

| SH-SY5Y Neuroblastoma Cells | 5 | TCF/LEF promoter activity | [8] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments used to characterize CHIR-99021.

In Vitro GSK-3 Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the IC50 value of a GSK-3 inhibitor using a luminescence-based assay that measures ADP production.

Objective: To measure the concentration-dependent inhibition of GSK-3β activity by CHIR-99021.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

CHIR-99021 dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 96-well or 384-well plates

-

Multilabel plate reader capable of luminescence detection

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of CHIR-99021 in DMSO. A typical starting concentration is 1 µM, diluted down to the picomolar range. Include a DMSO-only control.

-

Reaction Setup: In each well of the plate, add the following components in order:

-

Kinase buffer

-

1 µL of inhibitor dilution (or DMSO)

-

GSK-3β enzyme solution

-

Substrate peptide solution

-

-

Initiate Reaction: Start the kinase reaction by adding the ATP solution. The final reaction volume is typically 10-25 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Convert ADP to ATP and Measure Luminescence: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[6]

Western Blot Analysis of β-Catenin Stabilization

This protocol describes how to assess the cellular activity of CHIR-99021 by measuring the accumulation of β-catenin in treated cells.

Objective: To determine if CHIR-99021 treatment leads to an increase in total β-catenin protein levels in a specific cell line.

Materials:

-

Cell line of interest

-

6-well cell culture plates

-

CHIR-99021 dissolved in DMSO

-

Vehicle control (DMSO)

-

Ice-cold Phosphate Buffered Saline (PBS)

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against total β-catenin

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of CHIR-99021 concentrations (e.g., 0, 1, 3, 10 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against total β-catenin and a loading control overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Signal Detection: Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities and normalize the total β-catenin signal to the loading control. An increase in total β-catenin levels indicates GSK-3 inhibition.[9]

In Vivo Administration in a Mouse Model

This protocol provides a general framework for administering CHIR-99021 to mice to study its in vivo effects.

Objective: To assess the in vivo efficacy of CHIR-99021 on a specific physiological or pathological process.

Materials:

-

Experimental mice (strain, age, and sex appropriate for the study)

-

CHIR-99021

-

Vehicle solution (e.g., DMSO, saline, or a specific formulation)

-

Administration equipment (e.g., oral gavage needles, syringes for intraperitoneal injection)

-

Animal housing and monitoring facilities

Procedure:

-

Dose Preparation: Prepare the desired dose of CHIR-99021 in the appropriate vehicle. Ensure the final concentration of the vehicle (e.g., DMSO) is well-tolerated by the animals.

-

Animal Acclimation: Acclimate the mice to the housing conditions for a sufficient period before the start of the experiment.

-

Administration: Administer CHIR-99021 to the mice via the chosen route (e.g., oral gavage, intraperitoneal injection). The dosing regimen (dose, frequency, and duration) will depend on the specific experimental goals and should be determined from pilot studies or literature. A typical dose range for in vivo studies in rodents is 10-30 mg/kg.[3]

-

Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects.

-

Endpoint Analysis: At the end of the treatment period, collect tissues or perform behavioral or physiological assessments as required by the experimental design.

-

Data Analysis: Analyze the collected data to determine the in vivo effects of CHIR-99021 compared to the vehicle-treated control group.

Conclusion

CHIR-99021 has established itself as an indispensable tool in the arsenal (B13267) of researchers studying GSK-3 and the signaling pathways it governs. Its high potency and selectivity have enabled significant progress in understanding the roles of GSK-3 in health and disease. This technical guide provides a foundational understanding of the discovery, mechanism, and practical application of CHIR-99021, serving as a valuable resource for scientists and professionals in the field of drug development and biomedical research. The provided protocols and data summaries offer a starting point for the design and execution of robust and reproducible experiments aimed at further elucidating the multifaceted functions of GSK-3.

References

- 1. US20050054663A1 - GSK-3 inhibitors - Google Patents [patents.google.com]

- 2. promega.com [promega.com]

- 3. promega.com [promega.com]

- 4. agscientific.com [agscientific.com]

- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 6. benchchem.com [benchchem.com]

- 7. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kinaselogistics.com [kinaselogistics.com]

- 9. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

Laduviglusib Dihydrochloride: A Technical Guide to its Role in Wnt/β-catenin Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laduviglusib dihydrochloride (B599025), also widely known by its research identifier CHIR-99021, is a potent and highly selective small molecule inhibitor of glycogen (B147801) synthase kinase 3 alpha and beta (GSK-3α and GSK-3β).[1][2][3][4][5] This targeted inhibition positions Laduviglusib as a powerful activator of the canonical Wnt/β-catenin signaling pathway, a critical cascade involved in embryonic development, tissue homeostasis, and numerous pathological states, including cancer.[2][3][6][7] This technical guide provides an in-depth overview of Laduviglusib's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflows.

Introduction to Wnt/β-catenin Signaling and Laduviglusib

The Wnt/β-catenin signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in cell fate determination, proliferation, and migration.[8] In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), and GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[9][10][11] This keeps cytoplasmic levels of β-catenin low. Upon Wnt ligand binding to its receptor complex, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm.[8] This stabilized β-catenin then translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[2][8]

Laduviglusib dihydrochloride is an aminopyrimidine derivative that functions as an ATP-competitive inhibitor of GSK-3α/β.[12] By inhibiting GSK-3β, Laduviglusib effectively mimics the effect of Wnt signaling, preventing the phosphorylation and subsequent degradation of β-catenin.[2][13] This leads to the accumulation of β-catenin and the activation of downstream Wnt target genes, making Laduviglusib a valuable tool for studying Wnt signaling and a potential therapeutic agent in diseases where activation of this pathway is beneficial.[2][3][6]

Quantitative Data on Laduviglusib's Activity

The following tables summarize the quantitative data regarding the potency and efficacy of Laduviglusib in various assays.

Table 1: In Vitro Inhibitory and Activation Concentrations

| Parameter | Target/Assay | Value | Cell Line/System | Reference(s) |

| IC50 | GSK-3β | 6.7 nM | Cell-free assay | [1][2][3][7] |

| IC50 | GSK-3α | 10 nM | Cell-free assay | [1][2][3][5][7] |

| IC50 | cdc2 | 8800 nM | Cell-free assay | [1] |

| EC50 | TCF/LEF Reporter Activation | Not explicitly stated, but significant activation observed at concentrations as low as 1 µM | Human iPSC-derived Neural Progenitors | |

| EC50 | Glycogen Synthase Activation | 0.763 µM | CHO-IR cells | [1] |

Table 2: In Vitro Cellular Effects of Laduviglusib

| Cell Line | Concentration | Incubation Time | Observed Effect | Reference(s) |

| ES-D3 cells | 1-10 µM | 3 days | Reduced cell viability with an IC50 of 4.9 µM. | [1] |

| ES-D3 and ES-CCE cells | 5 µM | 48 hours | Activation of the canonical Wnt-pathway. | [1] |

| 3T3-L1 preadipocytes | 3 µM | Not specified | 1.9-fold increase in free cytosolic β-catenin. | [1] |

| FAPs (Fibro-adipogenic progenitors) | 3 µM | 3 days | Elevated levels of β-catenin and phosphorylated (inactive) GSK-3β (Ser9). | [1] |

| C2C12 cells | 3 µM | 5 days | Upregulation of myogenic markers (myogenin, Myf5, desmin). | [1] |

| ST2 cells | Not specified | 3 days | Significantly upregulated TopFlash luciferase activity. | [2] |

| HCT116 cells | 5 µM | 24 hours | Upregulation of AXIN2 mRNA expression. | [14] |

Mechanism of Action: A Visual Representation

Laduviglusib's primary mechanism of action is the direct inhibition of GSK-3β, a key component of the β-catenin destruction complex. This inhibition prevents the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and the subsequent activation of Wnt target genes.

Caption: Laduviglusib inhibits GSK-3β, activating Wnt/β-catenin signaling.

Detailed Experimental Protocols

Herein are detailed methodologies for key experiments to assess the impact of Laduviglusib on the Wnt/β-catenin signaling pathway.

Western Blot Analysis for β-catenin and Phosphorylated GSK-3β

This protocol is designed to detect changes in the levels of total β-catenin and the inactive, phosphorylated form of GSK-3β (Ser9) following treatment with Laduviglusib.[1]

Materials:

-

Cells of interest (e.g., FAPs, C2C12)[1]

-

This compound

-

Complete cell culture medium

-

Ice-cold radioimmunoprecipitation assay (RIPA) buffer

-

BCA Protein Assay Kit

-

Polyvinylidene difluoride (PVDF) membrane

-

Skimmed milk or Bovine Serum Albumin (BSA) for blocking

-

Primary antibodies: anti-β-catenin, anti-phospho-GSK-3β (Ser9), and a loading control (e.g., anti-β-tubulin or anti-GAPDH)[1]

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with the desired concentration of Laduviglusib (e.g., 3 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 3 days).[1]

-

Protein Extraction: Lyse the cells using ice-cold RIPA buffer to extract total proteins.[1]

-

Protein Quantification: Measure the protein concentration of the lysates using a BCA Protein Assay Kit.[1]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[1]

-

Blocking: Block the membrane with 5% skimmed milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[1]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL detection system.

TCF/LEF Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF response elements.[2][15]

Materials:

-

Cells of interest (e.g., HEK293T, iPSC-derived neural progenitors)[15]

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)

-

A constitutively expressed Renilla luciferase plasmid (for normalization of transfection efficiency)

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

Procedure:

-

Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid (or control plasmid) and the Renilla luciferase plasmid using a suitable transfection reagent.

-

Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), treat the cells with various concentrations of Laduviglusib or a vehicle control. A known Wnt pathway activator like Wnt3a conditioned medium can be used as a positive control.[15]

-

Cell Lysis and Luciferase Assay: After the desired treatment duration (e.g., 24-48 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[16]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Quantitative Real-Time PCR (qPCR) for Wnt Target Genes

This protocol measures the mRNA expression levels of known Wnt target genes, such as AXIN2 and LEF1, to confirm the activation of the Wnt/β-catenin pathway by Laduviglusib.[2][14][17]

Materials:

-

Cells of interest

-

This compound

-

TRIzol reagent or other RNA extraction kit

-

High-capacity cDNA reverse transcription kit

-

SYBR Green or TaqMan qPCR master mix

-

Primers for Wnt target genes (e.g., AXIN2, LEF1) and a housekeeping gene (e.g., GAPDH)[2][17]

-

qPCR instrument

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with Laduviglusib or a vehicle control. Extract total RNA from the cells using TRIzol reagent according to the manufacturer's instructions.[2][17]

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a high-capacity cDNA reverse transcription kit.[2][17]

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Data Analysis: Normalize the expression of the target genes to the housekeeping gene using the 2-ΔΔCt method.[2][17]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of Laduviglusib on Wnt/β-catenin signaling.

Caption: A standard workflow for assessing Laduviglusib's effects.

Conclusion

This compound is a highly potent and selective GSK-3 inhibitor that serves as a robust activator of the canonical Wnt/β-catenin signaling pathway. Its well-characterized mechanism of action and the availability of detailed experimental protocols make it an invaluable tool for researchers in developmental biology, stem cell research, and oncology. The quantitative data and methodologies presented in this guide provide a solid foundation for designing and interpreting experiments aimed at elucidating the multifaceted roles of the Wnt/β-catenin pathway in health and disease. As research progresses, Laduviglusib will likely continue to be a key pharmacological agent for both basic scientific discovery and the development of novel therapeutic strategies.

References

- 1. The Glycogen Synthase Kinase–3 Inhibitor CHIR99021 Reduces Fatty Infiltration and Muscle Atrophy After Rotator Cuff Tears: An In Vitro Experiment and In Vivo Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Wnt Pathway-Targeted Therapy in Gastrointestinal Cancers: Integrating Benchside Insights with Bedside Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel GSK3-regulated APC:Axin interaction regulates Wnt signaling by driving a catalytic cycle of efficient βcatenin destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. When You Come to a Fork in the Road, Take It: Wnt Signaling Activates Multiple Pathways through the APC/Axin/GSK-3 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. stemcell.com [stemcell.com]

- 13. biorxiv.org [biorxiv.org]

- 14. β-catenin-independent regulation of Wnt target genes by RoR2 and ATF2/ATF4 in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]

Laduviglusib Dihydrochloride: A Deep Dive into Target Selectivity and Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laduviglusib dihydrochloride (B599025), also known as CHIR-99021, is a potent and highly selective small molecule inhibitor of glycogen (B147801) synthase kinase 3 (GSK-3). As a critical signaling node in numerous cellular processes, including the Wnt/β-catenin pathway, GSK-3 has emerged as a compelling therapeutic target for a range of diseases. The efficacy and safety of any kinase inhibitor are intrinsically linked to its selectivity and specificity. This technical guide provides an in-depth analysis of the target selectivity and specificity of Laduviglusib, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the workflows used for its characterization.

Target Potency and Selectivity

Laduviglusib is an ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β, exhibiting low nanomolar potency.[1] Its high degree of selectivity is a key attribute, with significantly lower affinity for other protein kinases and a broad panel of other cellular targets.

Primary Targets: GSK-3α and GSK-3β

Laduviglusib demonstrates potent inhibition of both GSK-3α and GSK-3β. The half-maximal inhibitory concentrations (IC50) are consistently reported in the low nanomolar range, indicating a strong affinity for its primary targets.

| Target | IC50 (nM) | Reference |

| GSK-3α | 10 | [1] |

| GSK-3β | 6.7 | [1] |

Selectivity Against Other Kinases

A critical aspect of a kinase inhibitor's profile is its selectivity against other kinases, particularly those with homologous ATP-binding sites. Laduviglusib exhibits a high degree of selectivity for GSK-3 over other kinases, including its closest homologs, cyclin-dependent kinase 2 (cdc2) and extracellular signal-regulated kinase 2 (ERK2).

| Kinase | IC50 (nM) | Fold Selectivity vs. GSK-3β | Reference |

| cdc2 | >5000 | >746 | |

| ERK2 | >5000 | >746 |

Broad Off-Target Specificity

To further characterize its specificity, Laduviglusib has been screened against a wide array of other potential biological targets. These studies have consistently shown weak interactions with a broad panel of pharmacologically relevant receptors and non-kinase enzymes, underscoring its clean off-target profile.

Receptor Binding Profile:

Laduviglusib has been evaluated for its binding affinity against a panel of 22 pharmacologically relevant receptors. In these assays, it demonstrated weak binding, with Kd values generally in the micromolar range, indicating a low potential for off-target effects mediated by these receptors.

Non-Kinase Enzyme Inhibition Profile:

Similarly, its inhibitory activity was assessed against a panel of 23 non-kinase enzymes. Laduviglusib showed little to no significant inhibition of these enzymes, further confirming its high specificity for GSK-3.

A comprehensive list of the screened receptors and non-kinase enzymes and the corresponding quantitative data is detailed in the supplementary materials of the primary research publications.

Signaling Pathway Modulation: Wnt/β-catenin

GSK-3 is a key negative regulator of the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK-3, Laduviglusib prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of Wnt target genes. This mechanism of action makes Laduviglusib a potent activator of the Wnt/β-catenin pathway.

Caption: Wnt/β-catenin signaling pathway with and without Laduviglusib.

Experimental Protocols

The following sections outline the generalized methodologies employed to determine the target selectivity and specificity of Laduviglusib.

Kinase Activity and Selectivity Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a common method for determining the IC50 of inhibitors and assessing their selectivity across a panel of kinases.

Caption: Workflow for a typical kinase activity and selectivity assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of Laduviglusib dihydrochloride in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the Laduviglusib stock solution to create a range of concentrations for IC50 determination.

-

Prepare solutions of the target kinase, its specific substrate, and ATP in an appropriate kinase reaction buffer.

-

-

Kinase Reaction:

-

In a multi-well assay plate, add the kinase, substrate, and varying concentrations of Laduviglusib or vehicle control.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration to allow the enzymatic reaction to proceed.

-

-

Signal Detection (ADP-Glo™ Method):

-

Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Calculate the percentage of kinase inhibition for each concentration of Laduviglusib relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

To assess selectivity, this protocol is repeated for a panel of different kinases.

-

Off-Target Receptor Binding Assay (Competitive Radioligand Binding Assay)

This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific receptor. It is a standard method for evaluating the potential for off-target interactions with receptors.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

-

Preparation of Receptor-Containing Membranes:

-

Prepare cell membrane homogenates from a cell line or tissue known to express the receptor of interest.

-

-

Reagent Preparation:

-

Prepare a stock solution of Laduviglusib and perform serial dilutions.

-

Prepare a solution of a high-affinity radioligand for the target receptor at a concentration typically at or below its Kd.

-

-

Binding Reaction:

-

In a multi-well plate, incubate the receptor membranes with the radioligand in the presence of varying concentrations of Laduviglusib or vehicle control.

-

Include wells for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

Allow the reaction to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the percentage of specific binding displaced by each concentration of Laduviglusib.

-

Plot the percent displacement against the logarithm of the Laduviglusib concentration and fit the data to determine the IC50.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

This protocol is repeated for a panel of different receptors to assess off-target binding.

-

Off-Target Non-Kinase Enzyme Inhibition Assay

This is a general protocol to assess the inhibitory effect of Laduviglusib on the activity of various non-kinase enzymes. The specific substrate and detection method will vary depending on the enzyme being assayed.

Caption: General workflow for an enzyme inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of Laduviglusib and create a series of dilutions.

-

Prepare solutions of the purified enzyme and its specific substrate in an appropriate assay buffer.

-

-

Enzymatic Reaction:

-

In a multi-well plate, pre-incubate the enzyme with various concentrations of Laduviglusib or vehicle control for a short period.

-

Initiate the reaction by adding the substrate.

-

-

Detection and Analysis:

-

Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry for a colorimetric product, fluorometry for a fluorescent product).

-

Determine the initial reaction velocity for each concentration of Laduviglusib.

-

Calculate the percentage of enzyme inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

This protocol is repeated for a panel of different non-kinase enzymes to assess off-target inhibition.

-

Conclusion

This compound is a potent inhibitor of GSK-3α and GSK-3β with a high degree of selectivity. Extensive in vitro profiling has demonstrated its minimal activity against a broad range of other kinases, receptors, and non-kinase enzymes. This high specificity, combined with its well-characterized mechanism of action as a Wnt/β-catenin pathway activator, makes Laduviglusib a valuable tool for research and a promising candidate for therapeutic development. The detailed methodologies provided in this guide offer a framework for the continued investigation and characterization of this and other selective kinase inhibitors.

References

An In-Depth Technical Guide to Laduviglusib Dihydrochloride: Structure, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laduviglusib, also known as CHIR-99021, is a potent and highly selective small molecule inhibitor of glycogen (B147801) synthase kinase 3 (GSK-3). As a dihydrochloride (B599025) salt, it exhibits favorable properties for research and potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to Laduviglusib dihydrochloride, intended to serve as a valuable resource for professionals in the field of drug discovery and development.

Chemical Structure and Properties

Laduviglusib is an aminopyrimidine derivative with a complex molecular architecture. Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 6-[[2-[[4-(2,4-dichlorophenyl)-5-(4-methyl-1H-imidazol-2-yl)-2-pyrimidinyl]amino]ethyl]amino]-3-pyridinecarbonitrile dihydrochloride |

| Molecular Formula | C₂₂H₂₀Cl₄N₈ |

| Molecular Weight | 538.26 g/mol |

| CAS Number | 252917-06-9 (free base) |

Mechanism of Action: Inhibition of GSK-3 and Activation of Wnt/β-Catenin Signaling

Laduviglusib is a highly potent, ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[1][2] By binding to the ATP-binding pocket of GSK-3, Laduviglusib prevents the phosphorylation of downstream substrates. This inhibition has profound effects on multiple signaling pathways, most notably the canonical Wnt/β-catenin pathway.

In the absence of a Wnt signal, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, Laduviglusib prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, binding to TCF/LEF transcription factors and initiating the transcription of Wnt target genes.

Caption: Wnt/β-catenin signaling pathway modulation by Laduviglusib.

Binding Interaction with GSK-3β

The crystal structure of GSK-3β in complex with Laduviglusib (under its synonym CHIR-99021) has been elucidated (PDB ID: 5HLN), providing detailed insights into its binding mode. Laduviglusib occupies the ATP-binding pocket of GSK-3β, forming key interactions with the hinge region of the kinase domain. This structural information is invaluable for understanding the high selectivity of Laduviglusib and for the rational design of next-generation GSK-3 inhibitors.

Quantitative Data

The inhibitory activity of Laduviglusib has been characterized in various in vitro assays. The following table summarizes key quantitative data.

| Parameter | Target | Value |

| IC₅₀ | GSK-3α | 10 nM |

| IC₅₀ | GSK-3β | 6.7 nM |

Experimental Protocols

In Vitro GSK-3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine the in vitro inhibitory activity of Laduviglusib against GSK-3.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3 substrate peptide

-

This compound

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the diluted Laduviglusib or DMSO (vehicle control).

-

Add 2 µL of a solution containing the GSK-3β enzyme and the substrate peptide in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each Laduviglusib concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for the in vitro GSK-3 kinase inhibition assay.

Cell-Based Wnt/β-Catenin Signaling Assay (TOP/FOP Flash Reporter Assay)

This protocol describes a method to measure the activation of the Wnt/β-catenin signaling pathway in response to Laduviglusib treatment.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TOP Flash and FOP Flash luciferase reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 (or other transfection reagent)

-

This compound

-

Dual-Luciferase® Reporter Assay System (Promega)

-

96-well plates

Procedure:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with either the TOP Flash or FOP Flash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure the firefly (TOP/FOP) and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in TOP/FOP ratio for Laduviglusib-treated cells relative to the DMSO-treated control. An increase in the TOP/FOP ratio indicates activation of the Wnt/β-catenin pathway.

Clinical Development

While extensive preclinical data exists for Laduviglusib, information regarding its clinical development is limited in the public domain. Further investigation into clinical trial databases is required to ascertain the current status of its clinical evaluation.

Conclusion

This compound is a powerful research tool for investigating the roles of GSK-3 and the Wnt/β-catenin signaling pathway in various biological processes. Its high potency and selectivity make it a valuable pharmacological agent for cell culture and in vivo studies. The detailed understanding of its chemical structure and mechanism of action provides a solid foundation for its further exploration as a potential therapeutic agent in diseases where dysregulation of GSK-3 and Wnt signaling is implicated.

References

A Technical Guide to Laduviglusib Dihydrochloride for Stem Cell Pluripotency and Differentiation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Laduviglusib dihydrochloride (B599025) (also known as CHIR-99021), a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3). By modulating the canonical Wnt/β-catenin signaling pathway, Laduviglusib has become an indispensable tool in stem cell research. This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its application in maintaining stem cell pluripotency and directing cell fate.

Mechanism of Action: Wnt/β-catenin Signaling

Laduviglusib is a highly selective inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[1][2] Its primary mechanism of action in stem cell biology is the activation of the canonical Wnt/β-catenin signaling pathway.[1][3]

In the absence of a Wnt ligand, GSK-3 exists within a cytoplasmic "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1).[3] This complex sequentially phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. This process keeps cytoplasmic β-catenin levels low, and Wnt target genes remain inactive.

Laduviglusib inhibits the kinase activity of GSK-3.[3] This prevents the phosphorylation of β-catenin, disrupting the destruction complex and leading to the stabilization and accumulation of β-catenin in the cytoplasm.[3] Stabilized β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[3] These target genes are critical for regulating self-renewal and pluripotency in embryonic stem cells.[3][4]

Quantitative Data Summary

The efficacy and selectivity of Laduviglusib have been quantified in numerous studies. The following tables summarize key data points for its use in biochemical assays and stem cell culture.

Table 1: In Vitro Potency and Selectivity of Laduviglusib

| Target | Assay Type | Value | Reference |

|---|---|---|---|

| GSK-3β | Cell-free kinase assay (IC₅₀) | 6.7 nM | [1][2][5] |

| GSK-3α | Cell-free kinase assay (IC₅₀) | 10 nM | [1][2][5] |

| GSK-3β | Kinase inhibition (Kᵢ) | 9.8 nM | [4][6] |

| cdc2 | Cell-free kinase assay (IC₅₀) | 8,800 nM | [5][7] |

| Selectivity | GSK-3 vs. cdc2, ERK2 | >500-fold | [1][2][8] |

| Glycogen Synthase (GS) | Activation in CHO-IR cells (EC₅₀) | 0.763 µM |[2][8] |

Table 2: Effective Concentrations of Laduviglusib in Stem Cell Applications

| Cell Type | Application | Concentration | Duration | Outcome | Reference |

|---|---|---|---|---|---|

| Mouse ESCs (ES-D3) | Viability Assay (IC₅₀) | 4.9 µM | 3 days | Reduced viability | [4][5] |

| Mouse ESCs | Pluripotency Maintenance | 3 µM | 4 days | Inhibits neural differentiation | [3][5] |

| Mouse ESCs | Wnt Pathway Activation | 5 µM | 48 hours | Activation of canonical Wnt signaling | [5] |

| Human ESCs | Wnt Pathway Activation | 3 µM | 4 days | Nuclear translocation of β-catenin | [9] |

| Human PSCs | Cardiac Differentiation | 1.5 µM | Day 0-3 | Mesoderm induction | [3] |

| Human PSCs | Cardiac Differentiation | 6-8 µM | Day 0-2 | Mesoderm induction | [10] |

| Human Fibroblasts | Cardiomyocyte Conversion | 12 µM | 5 days | Conversion into functional cardiomyocytes |[9] |

Modulation of the Core Pluripotency Network

The self-renewal and pluripotency of embryonic stem cells are governed by a core network of transcription factors, primarily OCT4, SOX2, and NANOG.[11][12] The Wnt/β-catenin pathway, activated by Laduviglusib, plays a crucial role in sustaining this network. Specifically, β-catenin and TCF/LEF can directly bind to the promoter of key pluripotency genes, including Nanog, thereby maintaining the undifferentiated state.[4][12] By ensuring high levels of nuclear β-catenin, Laduviglusib provides a robust signal that supports the transcriptional circuitry essential for pluripotency.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of Laduviglusib in stem cell research. Researchers should optimize concentrations and durations for their specific cell lines and experimental goals.

This protocol describes how to use Laduviglusib to maintain the self-renewal of mESCs without Leukemia Inhibitory Factor (LIF).

-

Materials:

-

Mouse embryonic stem cells (mESCs)

-

Gelatin-coated cell culture plates

-

Standard mESC medium (DMEM, 15% FBS, L-glutamine, NEAA, β-mercaptoethanol)

-

Laduviglusib dihydrochloride

-

DMSO (for stock solution)

-

Alkaline Phosphatase (AP) staining kit

-

Antibodies for pluripotency markers (e.g., OCT4, NANOG) for immunocytochemistry

-

-

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Laduviglusib in sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

-

Cell Seeding: Culture mESCs on gelatin-coated plates in standard mESC medium containing LIF until they reach confluency.

-

Laduviglusib Treatment:

-

Dissociate the mESCs and seed them onto fresh gelatin-coated plates in LIF-free mESC medium.

-

Add Laduviglusib to the medium at a final concentration of 3 µM.[3] Include a vehicle control (DMSO) and a positive control (medium with LIF).

-

-

Cell Culture: Incubate cells at 37°C and 5% CO₂. Change the medium daily with fresh, Laduviglusib-containing LIF-free medium.[3]

-

Assessment of Pluripotency (after 3-5 days):

-

Morphology: Observe colonies daily. Undifferentiated mESCs should form compact, dome-shaped colonies with well-defined borders. Differentiated colonies appear flattened and irregular.[3]

-

Alkaline Phosphatase (AP) Staining: Fix cells and perform AP staining according to the manufacturer's protocol. Pluripotent colonies will stain bright red/pink.

-

Immunocytochemistry: Fix cells and stain for pluripotency markers such as OCT4 and NANOG to confirm the undifferentiated state.[3]

-

-

This protocol utilizes a timed, dual modulation of the Wnt pathway—initial activation with Laduviglusib followed by inhibition—to efficiently generate cardiomyocytes.[10]

-

Materials:

-

Human pluripotent stem cells (hPSCs: iPSCs or ESCs)

-

Matrigel-coated plates

-

mTeSR1 medium (or equivalent)

-

Differentiation Media: RPMI 1640, B27 supplement (without insulin), B27 supplement (with insulin)

-

This compound (6-8 µM)[10]

-

Wnt inhibitor (e.g., IWP2 or Wnt-C59)

-

ROCK inhibitor (e.g., Y-27632)

-

Antibodies for flow cytometry (e.g., Cardiac Troponin T, cTnT)

-

-

Methodology:

-

hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium. Passage cells as single cells using a gentle dissociation reagent and seed to achieve a uniform monolayer at the start of differentiation. Use a ROCK inhibitor for the first 24 hours post-passaging to enhance survival.[10]

-

Day 0: Mesoderm Induction: When cells reach a confluent monolayer, replace the mTeSR1 medium with RPMI/B27 (minus insulin) medium containing 6-8 µM Laduviglusib.[10]

-

Day 2: Cardiac Specification: Aspirate the Laduviglusib-containing medium. Add fresh RPMI/B27 (minus insulin) medium containing a Wnt inhibitor (e.g., 5 µM IWP2).

-

Day 4: Progenitor Expansion: Aspirate the Wnt inhibitor-containing medium. Add fresh RPMI/B27 (minus insulin) medium.

-

Day 6 Onwards: Cardiomyocyte Maturation: Aspirate the medium and switch to RPMI/B27 (with insulin). Change the medium every 2-3 days thereafter.[10]

-

Characterization:

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Laduviglusib | CHIR99021 trihydrochloride | GSK-3α/β (glycogen synthase kinase 3α/β) inhibitor | CAS 1782235-14-6 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. lifetechindia.com [lifetechindia.com]

- 7. Laduviglusib | CHIR99021 | GSK-3α/β inhibitor | Wnt/β-catenin activator | inducer of autophagy | CAS 252917-06-9 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. SOX2, OCT4 and NANOG: The core embryonic stem cell pluripotency regulators in oral carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transcriptional regulation of nanog by OCT4 and SOX2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploratory Studies Using Laduviglusib Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laduviglusib dihydrochloride (B599025), also known as CHIR-99021, is a highly potent and selective small molecule inhibitor of glycogen (B147801) synthase kinase 3α (GSK-3α) and GSK-3β. By inhibiting GSK-3, Laduviglusib activates the canonical Wnt/β-catenin signaling pathway, a critical pathway involved in numerous cellular processes, including cell proliferation, differentiation, and fate. This technical guide provides a comprehensive overview of the core exploratory studies involving Laduviglusib, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and cellular biology.

Mechanism of Action

Laduviglusib is an ATP-competitive inhibitor of GSK-3. In the absence of Wnt signaling, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The inhibition of GSK-3 by Laduviglusib prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional coactivator, complexing with T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to initiate the expression of Wnt target genes.

Signaling Pathway

The canonical Wnt/β-catenin signaling pathway and the role of Laduviglusib are depicted below.

Caption: Canonical Wnt/β-catenin signaling pathway with Laduviglusib intervention.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo exploratory studies on Laduviglusib.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | IC50 (nM) | Selectivity vs. Homologs | Reference |

| GSK-3β | Cell-free | 6.7 | >500-fold vs. Cdc2 and ERK2 | [1][2][3] |

| GSK-3α | Cell-free | 10 | >500-fold vs. Cdc2 and ERK2 | [1][2][3] |

| Glycogen Synthase (GS) | CHO-IR cells | EC50 = 763 | N/A | [1][3] |

| Preadipocyte Differentiation | 3T3-L1 cells | IC50 = 300 | N/A | [1] |

Table 2: Preclinical In Vivo Pharmacodynamics and Efficacy

| Animal Model | Dosing Regimen | Key Findings | Quantitative Results | Reference |

| Rodent model of type 2 diabetes | 30 mg/kg, oral | Enhanced glucose metabolism | Max. plasma glucose reduction of ~150 mg/dl 3-4 hours post-dose | [1][3] |

| ZDF rats (oral glucose challenge) | 16 mg/kg, oral | Improved glucose tolerance | 14% reduction in plasma glucose | [1][4] |

| ZDF rats (oral glucose challenge) | 48 mg/kg, oral | Improved glucose tolerance | 33% reduction in plasma glucose | [1][4] |

| Isolated rat islets | 5 µM | Promoted primary beta cell replication | 2-3 fold increase in cell replication | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently conducted in exploratory studies with Laduviglusib.

GSK-3 Inhibition Assay (Cell-free)

This protocol is designed to determine the IC50 of Laduviglusib against GSK-3α and GSK-3β.

Materials:

-

Recombinant human GSK-3α or GSK-3β

-

GSK-3 substrate peptide (e.g., a derivative of glycogen synthase)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

Laduviglusib dihydrochloride stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper or membrane

-

Scintillation counter

Workflow Diagram:

Caption: Workflow for a cell-free GSK-3 kinase inhibition assay.

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the GSK-3 enzyme, substrate peptide, and the diluted Laduviglusib or DMSO (vehicle control).

-

Pre-incubate the plate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-P]ATP.

-

Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Spot an aliquot of the reaction mixture onto a phosphocellulose membrane.

-

Wash the membrane multiple times with phosphoric acid to remove unincorporated ATP.

-

Measure the amount of incorporated radiolabeled phosphate using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of Laduviglusib concentration and determine the IC50 value using non-linear regression analysis.

Western Blot for β-catenin Accumulation

This protocol details the procedure to assess the pharmacodynamic effect of Laduviglusib by measuring the accumulation of β-catenin in cultured cells.

Materials:

-

Cell line of interest (e.g., 3T3-L1 preadipocytes, HEK293T)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-β-catenin, anti-loading control e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Laduviglusib or DMSO for a specified time (e.g., 3-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Harvest the lysates and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein samples and prepare them for SDS-PAGE with Laemmli buffer.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe for a loading control.

-

Quantify band intensities using densitometry software.

Concluding Remarks